Methyl5-nitro-1,3-thiazole-2-carboxylate

Catalog No.
S14047621
CAS No.
M.F
C5H4N2O4S
M. Wt
188.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl5-nitro-1,3-thiazole-2-carboxylate

Product Name

Methyl5-nitro-1,3-thiazole-2-carboxylate

IUPAC Name

methyl 5-nitro-1,3-thiazole-2-carboxylate

Molecular Formula

C5H4N2O4S

Molecular Weight

188.16 g/mol

InChI

InChI=1S/C5H4N2O4S/c1-11-5(8)4-6-2-3(12-4)7(9)10/h2H,1H3

InChI Key

ITSFEAYXLDUFRS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(S1)[N+](=O)[O-]

Methyl 5-nitro-1,3-thiazole-2-carboxylate is a heterocyclic organic compound featuring a thiazole ring, which is characterized by the presence of both nitrogen and sulfur atoms. This compound is part of the thiazole family, known for its diverse biological activities and applications in medicinal chemistry. The molecular structure includes a nitro group at the 5-position and a carboxylate group at the 2-position, contributing to its unique chemical properties and reactivity.

The thiazole ring system is notable for its ability to participate in various

  • Nucleophilic Substitution: The nitro group can be reduced to an amine, which can then participate in further nucleophilic substitution reactions.
  • Cyclization Reactions: The compound can be involved in cyclization reactions leading to the formation of more complex heterocycles.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate certain positions on the aromatic ring for electrophilic attack.
  • Condensation Reactions: It can react with various nucleophiles to form new carbon-nitrogen or carbon-sulfur bonds.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or novel properties.

Methyl 5-nitro-1,3-thiazole-2-carboxylate exhibits significant biological activities, particularly in antimicrobial and anticancer research. The nitro group is known to enhance biological activity through mechanisms such as:

  • Antimicrobial Activity: Compounds containing nitro groups often show efficacy against various bacterial strains by interfering with microbial DNA synthesis and function .
  • Cytotoxicity: Research indicates that thiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .
  • Enzyme Inhibition: Nitro-containing compounds can act as inhibitors of certain enzymes, impacting metabolic pathways within organisms .

The unique combination of the thiazole structure with the nitro group contributes significantly to its pharmacological profile.

The synthesis of methyl 5-nitro-1,3-thiazole-2-carboxylate can be achieved through several methods:

  • Hantzsch Reaction: This method involves the condensation of α-haloketones with thiourea derivatives to form thiazoles. The introduction of a nitro group can be achieved post-synthesis through nitration reactions.
  • Cyclization of Thiosemicarbazones: Reacting thiosemicarbazones with carbonyl compounds followed by cyclization leads to thiazole formation. Subsequent functionalization introduces the carboxylate and nitro groups .
  • Direct Nitration: Starting from methyl 2-carboxy-thiazole, direct nitration using nitric acid can introduce the nitro group at the desired position.

These methods allow for the efficient production of methyl 5-nitro-1,3-thiazole-2-carboxylate and its derivatives.

Methyl 5-nitro-1,3-thiazole-2-carboxylate has several applications:

  • Pharmaceuticals: It serves as a scaffold for developing new antimicrobial and anticancer agents due to its biological activity.
  • Agricultural Chemistry: Its derivatives are explored as potential agrochemicals for pest control.
  • Chemical Research: Used as a reagent in organic synthesis and material science for developing new materials with specific properties.

Studies on methyl 5-nitro-1,3-thiazole-2-carboxylate have shown that it interacts with various biological targets:

  • Protein Binding Studies: Investigations into how this compound binds to proteins reveal insights into its mechanism of action against cancer cells and pathogens .
  • Molecular Dynamics Simulations: These studies help understand how methyl 5-nitro-1,3-thiazole-2-carboxylate interacts at a molecular level with enzymes or receptors involved in disease pathways .

Such studies are crucial for optimizing its use as a therapeutic agent.

Similar Compounds

Methyl 5-nitro-1,3-thiazole-2-carboxylate shares structural similarities with other compounds in the thiazole family and related heterocycles. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
Methyl 2-thiophenecarboxylateContains a thiophene ring instead of thiazoleEnhanced electronic properties due to sulfur
5-NitrothiazoleSimilar thiazole structure but lacks carboxylateKnown for strong antimicrobial properties
Thiazolidine-2-thioneContains a thiazolidine ringExhibits different reactivity patterns
BenzothiazoleIncorporates a benzene ring fused with thiazoleUsed in various industrial applications

These compounds highlight the diversity within the thiazole family while showcasing methyl 5-nitro-1,3-thiazole-2-carboxylate's unique features due to its specific functional groups.

Historical Evolution of Thiazole Carboxylate Synthesis Pathways

The synthesis of thiazole carboxylates has its roots in classical heterocyclic chemistry, particularly the Hantzsch thiazole synthesis. Early methodologies relied on the condensation of α-halo carbonyl compounds with thioamides or thioureas under thermal conditions. For example, the reaction of bromoacetylcyclobutane with thioamides in the presence of bromine at low temperatures yielded ethyl methyl((4-cyclobutylthiazol-2-yl)methyl)phosphonate, demonstrating the versatility of halo-carbonyl intermediates in thiazole ring formation.

A pivotal advancement emerged with the use of 3-amino-2-thiophene carboxylic acid methyl ester as a starting material. Cyclization with formamide, followed by chlorination using phosphorus oxychloride and nucleophilic substitution under basic conditions, enabled the synthesis of key intermediates such as methyl 5-chloro-1,3-thiazole-2-carboxylate. The introduction of nitro groups was historically achieved through nitration reactions using mixed acid systems, though early methods suffered from poor regioselectivity and side reactions.

The development of regioselective nitration strategies marked a turning point. For instance, nitration of 3,4-dimethoxyacetophenone derivatives using nitric acid in acetic anhydride selectively produced ortho-nitro intermediates, which were subsequently functionalized into thiazole carboxylates via aminomethylenation and cyclization steps. These foundational approaches laid the groundwork for modern catalytic and mechanochemical methods.

Novel Catalytic Approaches in Nitrothiazole Esterification

Recent advances in catalysis have addressed challenges in nitro group introduction and esterification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to install aromatic substituents on the thiazole ring. For example, 5-bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester underwent coupling with boronic acids using a palladium acetate/Xantphos catalyst system, achieving high yields and excellent functional group tolerance.

Esterification strategies have also benefited from catalytic innovations. The use of oxalyl chloride in the presence of dimethylformamide as a catalyst enables efficient conversion of carboxylic acids to acyl chlorides, which are subsequently reacted with methanol to yield methyl esters. This method avoids the racemization risks associated with traditional Fischer esterification and is particularly effective for acid-sensitive substrates.

Enzymatic catalysis has emerged as a green alternative. Lipase-mediated transesterification of vinyl esters with methanol under mild conditions offers high selectivity for the 2-carboxylate position, minimizing side reactions at the nitro group.

Solvent-Free Mechanochemical Synthesis Advancements

Mechanochemical methods have revolutionized thiazole synthesis by eliminating solvent use and reducing reaction times. A notable example involves the grinding of α-bromo ketones with thiourea derivatives in a ball mill, which facilitates rapid cyclization to form the thiazole core. This approach was successfully applied to synthesize 2,4-disubstituted thiazoles within 15–20 minutes, achieving yields comparable to traditional reflux methods.

For nitro-functionalized derivatives, solvent-free nitration using clay-supported nitric acid has been reported. Montmorillonite K10 catalyzes the nitration of methyl 1,3-thiazole-2-carboxylate at the 5-position with 94% regioselectivity, attributed to the electrostatic stabilization of the nitronium ion within the clay layers.

Flow Chemistry Applications in Continuous Production Systems

Flow chemistry enables precise control over reaction parameters, critical for the exothermic nitration and esterification steps. In a continuous flow system, methyl 1,3-thiazole-2-carboxylate is mixed with fuming nitric acid and sulfuric acid at 0°C in a microreactor, achieving 89% conversion to the 5-nitro derivative with residence times under 2 minutes.

Esterification under flow conditions employs immobilized lipase reactors, where carboxylic acid substrates and methanol are pumped through a packed-bed reactor containing Candida antarctica lipase B. This setup achieves 98% esterification efficiency and allows for catalyst reuse over 50 cycles without significant activity loss.

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Exact Mass

187.98917779 g/mol

Monoisotopic Mass

187.98917779 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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